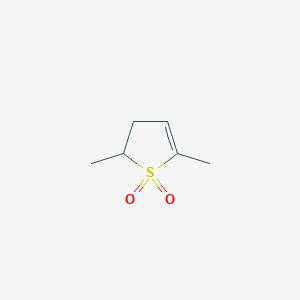
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is a heterocyclic compound with a sulfur atom in its ring structure It is known for its unique chemical properties and is used in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide can be achieved through several methods. One common approach involves the hydrogenation of substituted benzo[b]thiophene 1,1-dioxides using a rhodium-catalyzed reaction. This method provides high yields and excellent enantioselectivities . Another method involves the reaction of butadiene with sulfur dioxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using rhodium catalysts. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiophene form.
Substitution: Various substitution reactions can occur at the sulfur atom or the carbon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfur atom in the ring structure can form bonds with different biomolecules, leading to various biological effects. The compound’s reactivity is influenced by its electronic structure, which allows it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydro-3-methyl-thiophene 1,1-dioxide: This compound has a similar structure but with a methyl group at a different position.
Dithieno[3,2-b2′,3′-d]thiophene: A more complex thiophene derivative with additional fused rings.
Uniqueness
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group. This gives it distinct chemical properties and reactivity compared to other thiophene derivatives.
Eigenschaften
CAS-Nummer |
108035-65-0 |
|---|---|
Molekularformel |
C6H10O2S |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
2,5-dimethyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H10O2S/c1-5-3-4-6(2)9(5,7)8/h3,6H,4H2,1-2H3 |
InChI-Schlüssel |
DJLPQUFBSKCSIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(S1(=O)=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


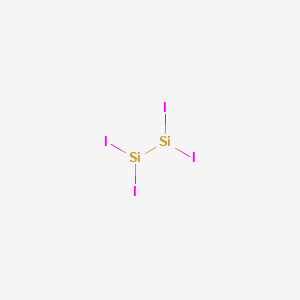
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
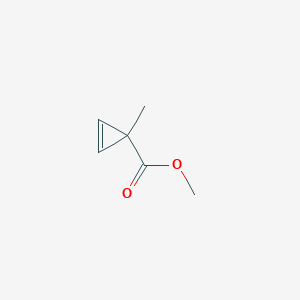
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
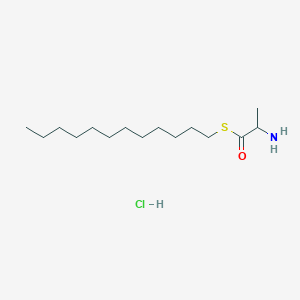
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
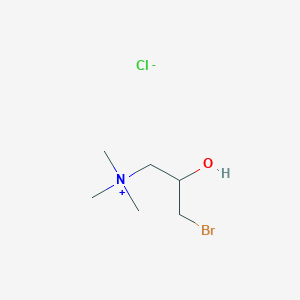
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
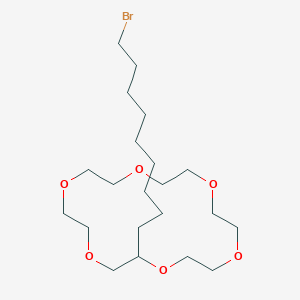
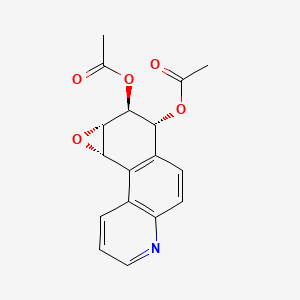
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
